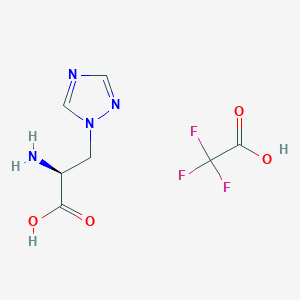
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an amino acid derivative linked to a triazole ring, combined with trifluoroacetic acid, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a triazole compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.
Applications De Recherche Scientifique
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The amino acid moiety may facilitate transport across cell membranes, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other compounds.
GPR35 Agonist, Compound 10: A compound with similar structural features used in cell signaling studies.
Uniqueness
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid is unique due to its combination of an amino acid derivative and a triazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9F3N4O4 |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N4O2.C2HF3O2/c6-4(5(10)11)1-9-3-7-2-8-9;3-2(4,5)1(6)7/h2-4H,1,6H2,(H,10,11);(H,6,7)/t4-;/m0./s1 |
Clé InChI |
GCLNFRPJZRUCQM-WCCKRBBISA-N |
SMILES isomérique |
C1=NN(C=N1)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=NN(C=N1)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)

![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)

![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)
![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)
![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)
![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)

